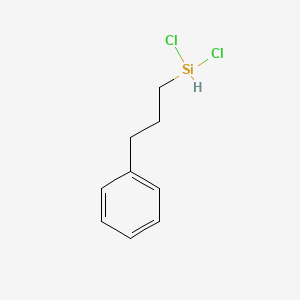

Dichloro(3-phenylpropyl)silane

Beschreibung

BenchChem offers high-quality Dichloro(3-phenylpropyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(3-phenylpropyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro(3-phenylpropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCAULAWARSHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[SiH](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2 Si

Reactivity of the Si-Cl Bonds

Hydrolysis

The Si-Cl bonds in Dichloro(3-phenylpropyl)silane are readily hydrolyzed upon exposure to water. This reaction replaces the two chlorine atoms with hydroxyl (-OH) groups, initially forming the unstable (3-phenylpropyl)silanediol. sci-hub.se These silanediol intermediates are highly reactive and rapidly undergo intermolecular condensation, eliminating water to form Si-O-Si linkages. This process leads to the formation of oligomeric or polymeric polysiloxanes. echemi.comsci-hub.seresearchgate.net The resulting polymers can be linear chains or cyclic structures, depending on the reaction conditions. echemi.com

Reduction

The silicon-chlorine bonds can be reduced to silicon-hydride bonds using common reducing agents such as lithium aluminum hydride (LiAlH₄). chemeo.comnih.gov This reaction converts Dichloro(3-phenylpropyl)silane into (3-phenylpropyl)silane (Ph-(CH₂)₃-SiH₃). This transformation is useful for synthesizing fully or partially hydrosilated organosilanes.

Surface Modification

The ability of the dichlorosilyl group to react with hydroxylated surfaces makes this compound an effective agent for surface modification.

Formation of Self-Assembled Monolayers (SAMs)

Dichloro(3-phenylpropyl)silane can form self-assembled monolayers on substrates that possess surface hydroxyl groups, such as silicon dioxide (SiO₂), glass, and metal oxides. The formation mechanism involves several steps:

Hydrolysis : The dichlorosilyl headgroup reacts with trace amounts of water on the substrate surface, converting the Si-Cl bonds to Si-OH groups. rsc.org

Condensation : These newly formed silanol groups then condense with the hydroxyl groups on the substrate, forming covalent Si-O-Substrate bonds.

Cross-linking : Adjacent silane (B1218182) molecules can also condense with each other via their silanol groups, forming a cross-linked polysiloxane network parallel to the surface.

This process creates a durable, covalently bonded organic layer on the inorganic substrate, modifying its surface properties.

Formation of Polysiloxane Architectures

Through controlled hydrolysis and condensation reactions, Dichloro(3-phenylpropyl)silane serves as a monomer for creating well-defined polysiloxane architectures. By managing reaction conditions such as pH, solvent, and water concentration, the extent of polymerization and cross-linking can be influenced, allowing for the synthesis of materials ranging from linear oils to cross-linked resins. This control is fundamental to producing silicone-based materials with tailored properties.

Reactivity of the 3-Phenylpropyl Organic Moiety

The 3-phenylpropyl group is generally stable under the conditions used to react the silyl functionality. However, the aromatic phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. acs.org These reactions would typically require strong electrophiles and Lewis acid catalysts. The alkylsilyl substituent is generally considered an ortho-, para-directing group in such substitutions. However, these transformations are less common as the primary utility of this compound lies in the reactivity of its silicon center.

Advanced Materials Synthesis and Functionalization

Dichloro(3-phenylpropyl)silane as a Precursor for Inorganic-Organic Hybrid Materials

Dichloro(3-phenylpropyl)silane is a bifunctional molecule that serves as a valuable precursor in the synthesis of advanced inorganic-organic hybrid materials. These materials combine the properties of both inorganic components (such as durability and thermal stability, often from a siloxane backbone) and organic functionalities (conferred by the 3-phenylpropyl group), leading to materials with tailored properties. mdpi.commdpi.com The sol-gel process is a primary method for creating these materials, offering a versatile, low-temperature route to produce glassy and ceramic materials. wikipedia.orgsigmaaldrich.com

Development of Hybrid Materials via Sol-Gel Chemistry

The sol-gel process involves the transition of a system of monomers in a solution (sol) into an integrated, solid network (gel). wikipedia.org Organosilanes like Dichloro(3-phenylpropyl)silane are common precursors in this process. The two chlorine atoms on the silicon are reactive sites that can undergo hydrolysis and condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. osti.gov The chemically stable 3-phenylpropyl group remains attached to the silicon atom, becoming an integral part of the final material's structure.

The conventional and most widely used sol-gel pathway is the hydrolytic route. mdpi.com This process is based on the hydrolysis and polycondensation of molecular precursors, typically in the presence of water and a catalyst (acid or base). osti.govmdpi.com For Dichloro(3-phenylpropyl)silane, the process involves two main steps:

Hydrolysis: The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction cleaves the Si-Cl bonds and replaces them with hydroxyl groups (silanols, Si-OH), producing hydrochloric acid (HCl) as a byproduct.

Reaction: R-SiCl₂ + 2H₂O → R-Si(OH)₂ + 2HCl (where R = 3-phenylpropyl)

Condensation: The newly formed silanol groups are reactive and can condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) bridges. This polycondensation reaction releases water or HCl and results in the growth of a polymer network, eventually leading to the formation of a gel.

The hydrolytic sol-gel process allows for the creation of a robust inorganic network with the organic 3-phenylpropyl groups distributed throughout the material's matrix.

Non-hydrolytic sol-gel (NHSG) processes are alternative methods that avoid the use of water. mdpi.com These routes offer better control over reaction kinetics and can lead to more homogeneous final materials, as the differing hydrolysis rates of precursors are not a factor. mdpi.commdpi.com Dichloro(3-phenylpropyl)silane, as a chlorosilane, is well-suited for NHSG chemistry.

In a typical non-hydrolytic approach, the condensation reaction relies on an oxygen donor other than water, such as an alcohol, ether, or alkoxide. mdpi.comnih.gov For instance, a chlorosilane can react with a metal alkoxide or another silicon alkoxide. The reaction proceeds via the elimination of an alkyl halide, forming the stable M-O-Si bridge. nih.gov

Example Reaction: R-SiCl₂ + 2R'-O-Si(R'')₃ → R-Si(O-Si(R'')₃)₂ + 2R'Cl

This approach is particularly useful for synthesizing mixed-oxide materials and provides a pathway to materials with well-defined structures and porosity. mdpi.comresearchgate.net The driving force for these reactions is often the formation of a volatile byproduct, such as trimethylsilyl chloride ((CH₃)₃SiCl). mdpi.com

Incorporation of Organosilane Functionality into Hybrid Matrices

The integration of the Dichloro(3-phenylpropyl)silane precursor into the material matrix via sol-gel processing imparts specific functionalities derived from the 3-phenylpropyl group. This organic moiety is covalently bonded to the silicon atoms of the inorganic siloxane network, ensuring its permanent incorporation and stability within the final material.

The key properties introduced by the 3-phenylpropyl group include:

Hydrophobicity: The phenyl and propyl components of the side chain are nonpolar, which increases the hydrophobic character of the resulting hybrid material. This is useful for creating water-repellent surfaces and coatings.

Mechanical Properties: The bulky organic group can act as a spacer between the inorganic siloxane chains, influencing the flexibility, density, and mechanical toughness of the hybrid material.

Refractive Index Modification: The presence of the aromatic phenyl ring can increase the refractive index of the material compared to purely aliphatic-substituted silanes. This property is advantageous in the fabrication of optical components and coatings.

| Property Modified | Contributing Group | Mechanism | Potential Application |

|---|---|---|---|

| Hydrophobicity | 3-phenylpropyl | Introduction of nonpolar organic groups reduces surface energy. | Water-repellent coatings, moisture barriers. |

| Mechanical Flexibility | 3-phenylpropyl | Acts as a network spacer, preventing dense cross-linking. | Flexible electronics, durable composites. |

| Refractive Index | Phenyl | High electron density of the aromatic ring increases polarizability. | Optical lenses, anti-reflective coatings. |

Surface Functionalization and Coatings Applications

Dichloro(3-phenylpropyl)silane is widely used for the surface modification of various materials, particularly those with hydroxyl groups on their surface, such as glass, silica, and metal oxides. wikipedia.org This process, known as silanization, creates a durable, covalently bonded organic layer on the inorganic substrate, fundamentally altering its surface properties. wikipedia.org

Silanization of Substrates (e.g., Silica, Glass) with Dichloro(3-phenylpropyl)silane

The silanization process utilizes the high reactivity of the silicon-chlorine bonds in Dichloro(3-phenylpropyl)silane. wikipedia.org Substrates like glass and silica are rich in surface silanol (Si-OH) groups. The reaction mechanism proceeds as follows:

Reaction with Surface Hydroxyls: The dichlorosilane reacts directly with the surface hydroxyl groups. One or both of the chlorine atoms can be displaced by the oxygen of the surface hydroxyl group, forming a strong, covalent silicon-oxygen-substrate bond (Si-O-Substrate). This reaction releases hydrogen chloride (HCl) as a byproduct. wikipedia.org

M-OH + Cl₂Si-R → M-O-Si(Cl)-R + HCl (where M is the substrate surface)

Cross-linking: In the presence of trace amounts of surface water, the remaining Si-Cl groups can hydrolyze to form silanols (Si-OH). These silanols can then condense with adjacent silane (B1218182) molecules or with additional surface hydroxyl groups, creating a cross-linked polysiloxane network on the substrate surface. This results in a more robust and stable coating.

This surface modification effectively transforms a hydrophilic, high-energy surface (like glass or silica) into a hydrophobic, low-energy surface due to the attached 3-phenylpropyl groups. wikipedia.orgmdpi.com This change is critical for applications requiring controlled adhesion, lubrication, or water repellency. russoindustrial.ru

| Substrate | Surface Property Before Silanization | Surface Property After Silanization | Primary Chemical Bond Formed |

|---|---|---|---|

| Glass | Hydrophilic | Hydrophobic | Si-O-Si |

| Silica | Hydrophilic, high surface energy | Hydrophobic, low surface energy | Si-O-Si |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Hydrophilic | Hydrophobic | Si-O-Metal |

Fabrication of Modified Surfaces for Specific Interactions

The functionalization of surfaces with organosilanes is a versatile method for tailoring the chemical and physical properties of a material's interface. aip.orguah.edu This process is fundamental for applications ranging from biosensors to specialized coatings. The technique relies on the reaction of organosilanes, such as Dichloro(3-phenylpropyl)silane, with hydroxyl groups present on the surface of various substrates like silica, silicon carbide, and metal oxides. aip.orgaip.org

The modification process typically involves two primary steps:

Hydrolysis : The hydrolyzable groups of the silane (in this case, chloro groups) react with trace amounts of water to form reactive silanol (Si-OH) intermediates. acs.orgethz.ch

Condensation : These silanols then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Substrate) bonds. acs.orgethz.ch Subsequent polymerization between adjacent silane molecules can form a cross-linked network on the surface. ethz.ch

The 3-phenylpropyl group of Dichloro(3-phenylpropyl)silane dictates the final properties of the modified surface. This organic functional group imparts new characteristics that enable specific interactions:

Hydrophobicity : The non-polar phenylpropyl chain creates a hydrophobic surface that repels water. gelest.com

Aromatic Interactions : The presence of the phenyl ring allows for π-π stacking interactions with other aromatic molecules. This is particularly useful in applications requiring selective binding or separation of aromatic compounds. elementlabsolutions.com

This tailored functionalization allows surfaces to be engineered for specific tasks. For instance, surfaces modified with organosilanes can be designed to control the adhesion and function of biological entities like mesenchymal stem cells, where the chemical group presented on the surface can directly influence cellular response. nih.gov Similarly, patterned organosilane layers can serve as templates for the selective immobilization of proteins or nanoparticles, a key step in the fabrication of advanced biosensors and electronic devices. aip.orgaip.org

Table 1: Interactions Enabled by (3-Phenylpropyl)silane Surface Modification

| Interaction Type | Description | Relevant Application |

|---|---|---|

| Hydrophobic Interactions | Repulsion of water and polar molecules due to the non-polar alkyl-aromatic chain. | Water-repellent coatings, non-stick surfaces. |

| π-π Stacking | Non-covalent interaction between the electron clouds of the phenyl rings on the surface and aromatic analytes. | Selective adsorption, chromatographic separation. elementlabsolutions.com |

| Van der Waals Forces | General non-specific attractions between molecules. | Adhesion promotion, general surface energy modification. ethz.ch |

Development of Superhydrophobic and Hydrophobic Polysiloxane Coatings utilizing related silanes

Organosilanes are integral to the creation of hydrophobic and superhydrophobic coatings. A successful hydrophobic coating shields a polar surface from interacting with water by creating a non-polar interphase. gelest.com Dichlorosilanes, including Dichloro(3-phenylpropyl)silane, serve as critical precursors for polysiloxane polymers, which form the backbone of highly durable and weather-resistant coatings. polysiloxanecoating.com

The formation of a polysiloxane coating occurs through the hydrolytic polycondensation of dichlorosilane monomers. polysiloxanecoating.com The silicon-oxygen (Si-O-Si) backbone of the resulting polymer is significantly more resistant to degradation by UV radiation than the carbon-carbon backbones of typical organic polymers, leading to excellent gloss retention and chalk resistance. polysiloxanecoating.com The organic side groups—in this case, the 3-phenylpropyl group—project outwards from the polymer backbone, defining the surface properties of the coating and rendering it hydrophobic.

Achieving superhydrophobicity, defined by a water contact angle greater than 150°, requires a combination of low surface energy and a specific hierarchical surface roughness. ufl.edu This is often accomplished using a dual approach:

Creating Surface Roughness : Nanoparticles, such as silica (SiO2), are incorporated into a coating formulation to generate the necessary micro- and nano-scale texture. ufl.edumdpi.com

Lowering Surface Energy : The textured surface is then functionalized with a low-surface-energy material, typically an organosilane. mdpi.com Silanes containing non-polar groups, such as alkyl or phenylalkyl chains, are used to render the roughened surface extremely water-repellent. nih.gov

By incorporating Dichloro(3-phenylpropyl)silane or related compounds into a formulation with silica nanoparticles, it is possible to fabricate a coating that exhibits both the durability of a polysiloxane and the extreme water repellency of a superhydrophobic surface. mdpi.com These advanced coatings have applications in self-cleaning materials, anti-fouling surfaces, and corrosion prevention. ufl.edu

Role in Chromatographic Stationary Phases

Dichloro(3-phenylpropyl)silane and similar organosilanes are essential reagents in the synthesis of chemically bonded stationary phases for chromatography, particularly High-Performance Liquid Chromatography (HPLC). chromatographyonline.com The performance of a chromatographic separation is largely determined by the interactions between analytes and the stationary phase. srigc.com By covalently bonding specific organic groups to a support material, typically porous silica, the selectivity of the stationary phase can be precisely controlled. chromatographyonline.com

The silica surface is rich in reactive silanol (Si-OH) groups, which serve as anchor points for organosilanes. chromatographyonline.com The reaction of a chlorosilane like Dichloro(3-phenylpropyl)silane with the silica surface results in a durable, chemically bonded phase.

The 3-phenylpropyl functional group creates a versatile stationary phase with dual-mode interaction capabilities:

Reversed-Phase Interactions : The propyl chain provides hydrophobicity, making it suitable for reversed-phase chromatography, where polar analytes elute first. This is the primary mode of interaction, similar to traditional C8 or C18 phases. researchgate.net

π-π Interactions : The terminal phenyl group offers an additional separation mechanism through π-π interactions with aromatic or unsaturated analytes. elementlabsolutions.com This unique selectivity allows for the separation of compounds that may be difficult to resolve on purely aliphatic stationary phases.

A stationary phase derived from Dichloro(3-phenylpropyl)silane is therefore classified as a "phenyl-type" phase. These phases are particularly effective for separating a range of aromatic, polycyclic, and unsaturated compounds. elementlabsolutions.com The ability of the phenyl ring to act as a Lewis base and interact with the π-electron systems of analytes can lead to significant differences in retention and selectivity compared to standard hydrophobic phases. elementlabsolutions.com This makes such phases a valuable tool for method development in analytical chemistry. A closely related compound, phenyldimethylchlorosilane, has been successfully used to prepare continuous stationary phase gradients on thin-layer chromatography plates, demonstrating the utility of phenyl-containing silanes in creating advanced separation media. nih.gov

Table 2: Comparison of HPLC Stationary Phase Interactions

| Stationary Phase Type | Primary Functional Group | Primary Interaction Mechanism(s) | Typical Analytes |

|---|---|---|---|

| C18 (Octadecyl) | -C18H37 | Hydrophobic | Non-polar to moderately polar organic compounds |

| Phenyl | -C6H5 | Hydrophobic, π-π Interactions | Aromatic compounds, unsaturated molecules elementlabsolutions.com |

| Phenylpropyl | -(CH2)3-C6H5 | Hydrophobic, π-π Interactions | Aromatic compounds, polar compounds, isomers |

| Cyano | -(CH2)n-CN | Normal-phase, weak reversed-phase, dipole-dipole | Polar compounds, structural isomers cfsilicones.com |

Characterization and Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of dichloro(3-phenylpropyl)silane. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can map out the silicon center, the organic propyl chain, and the phenyl group.

Silicon-29 NMR spectroscopy provides direct information about the silicon atom's chemical environment, including its oxidation state and the nature of its substituents. The chemical shift (δ) in ²⁹Si NMR is highly sensitive to the electronegativity of the atoms bonded to the silicon. For dichloro(3-phenylpropyl)silane, the silicon atom is bonded to two chlorine atoms, a carbon atom from the propyl chain, and a hydrogen atom.

The presence of two electronegative chlorine atoms is expected to shift the ²⁹Si resonance significantly downfield compared to the tetramethylsilane (TMS) reference. In similar dichlorosilane structures, the ²⁹Si chemical shifts are typically observed in a characteristic range. For instance, the ²⁹Si NMR chemical shift for dichlorodiphenylsilane is found at approximately δ = 8.2 ppm, while for trichloro(phenyl)silane it is at δ = -1.0 ppm. Based on the analysis of various organochlorosilanes, the ²⁹Si chemical shift for dichloro(3-phenylpropyl)silane is predicted to be in the range of +10 to +30 ppm . This specific chemical shift confirms the dichlorosilyl moiety and can be used to monitor reactions involving substitution at the silicon center.

Table 6.1: Predicted ²⁹Si NMR Chemical Shift for Dichloro(3-phenylpropyl)silane

| Nucleus | Predicted Chemical Shift (δ) in ppm | Rationale |

|---|

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic part of the molecule—the 3-phenylpropyl group. These techniques allow for the identification and assignment of each proton and carbon atom in the structure.

Proton (¹H) NMR: The ¹H NMR spectrum of dichloro(3-phenylpropyl)silane would exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. The protons on the phenyl ring would typically appear as a multiplet in the downfield region of δ 7.1-7.3 ppm . The propyl chain protons would show three distinct signals, likely multiplets, corresponding to the CH₂ group adjacent to the silicon (Si-CH₂), the central CH₂ group, and the CH₂ group attached to the phenyl ring (Ph-CH₂). The expected chemical shifts would be influenced by the neighboring silicon and phenyl groups.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information, showing distinct peaks for each carbon atom in the molecule. The phenyl group would display characteristic signals in the aromatic region (δ 125-142 ppm ). The three carbon atoms of the propyl chain would appear in the aliphatic region, with their chemical shifts influenced by their proximity to the silicon and phenyl moieties. Monitoring the shifts and integration of these peaks in both ¹H and ¹³C NMR spectra is crucial for tracking the progress of reactions, such as hydrolysis or substitution of the chlorine atoms.

Table 6.2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dichloro(3-phenylpropyl)silane

| Group | Assignment | Predicted ¹H Chemical Shift (δ) in ppm | Predicted ¹³C Chemical Shift (δ) in ppm |

|---|---|---|---|

| Phenyl | C₆H₅ | 7.1 - 7.3 (m) | 125 - 142 |

| Propyl | Ph-CH₂ -CH₂-CH₂-Si | ~2.6 (t) | ~35 |

| Propyl | Ph-CH₂-CH₂ -CH₂-Si | ~1.8 (m) | ~20 |

| Propyl | Ph-CH₂-CH₂-CH₂ -Si | ~1.1 (t) | ~17 |

(m = multiplet, t = triplet)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Progress

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within dichloro(3-phenylpropyl)silane. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

Si-Cl Stretching: Strong absorption bands in the region of 450-650 cm⁻¹ are characteristic of the silicon-chlorine bond vibrations in chlorosilanes. The presence of two Si-Cl bonds would likely result in asymmetric and symmetric stretching bands.

C-H Stretching: Vibrations for the aromatic C-H bonds of the phenyl group would appear just above 3000 cm⁻¹ , while the aliphatic C-H stretching of the propyl chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the CH₂ groups in the propyl chain typically appears around 1450-1470 cm⁻¹ .

Monitoring changes in the FTIR spectrum, such as the disappearance of the Si-Cl bands and the appearance of a broad Si-OH band (around 3200-3700 cm⁻¹), is a common method for following the progress of hydrolysis reactions.

Table 6.3: Characteristic FTIR Absorption Bands for Dichloro(3-phenylpropyl)silane

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

|---|---|---|

| > 3000 | C-H (aromatic) | Stretching |

| 2850 - 2960 | C-H (aliphatic) | Stretching |

| 1400 - 1600 | C=C (aromatic) | Ring Stretching |

| 1450 - 1470 | C-H (aliphatic) | Bending (Scissoring) |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. For dichloro(3-phenylpropyl)silane (C₉H₁₁Cl₂SiH), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Upon electron ionization (EI), the molecule would undergo fragmentation. The mass spectrum would show a molecular ion peak ([M]⁺) cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si), this peak would appear as a characteristic pattern of isotopic peaks, which is a definitive indicator of the number of chlorine and silicon atoms present.

Common fragmentation pathways would likely involve the loss of chlorine atoms, cleavage of the propyl chain, and rearrangement reactions. Predicted significant fragments for dichloro(3-phenylpropyl)silane would include:

[M-Cl]⁺: Loss of a chlorine atom.

[M-C₃H₆]⁺: Cleavage of the propyl chain.

[C₇H₇]⁺: The tropylium ion (m/z 91), a very common and stable fragment in compounds containing a benzyl group.

[SiCl₂H]⁺: A fragment containing the dichlorosilyl group.

Table 6.4: Predicted Key Fragments in the Mass Spectrum of Dichloro(3-phenylpropyl)silane

| m/z (for most abundant isotopes) | Proposed Fragment Ion |

|---|---|

| 220 | [C₉H₁₂Cl₂Si]⁺ (Molecular Ion) |

| 185 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis) for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. spectrabase.comnasa.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. spectrabase.com A TGA curve for dichloro(3-phenylpropyl)silane would show the onset temperature of decomposition, which indicates its thermal stability. For many organosilanes, decomposition occurs at elevated temperatures. The analysis would reveal a single or multi-step mass loss profile corresponding to the volatilization or decomposition of the compound.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. nasa.gov This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) events. For dichloro(3-phenylpropyl)silane, DTA could detect events such as boiling (endothermic) and oxidative decomposition (exothermic) if performed in an air or oxygen atmosphere.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving Dichloro(3-phenylpropyl)silane. By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and predict reaction kinetics.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a primary tool for studying the reaction mechanisms of organosilanes due to its balance of computational cost and accuracy. epfl.ch For chlorosilanes like Dichloro(3-phenylpropyl)silane, DFT calculations are crucial for understanding their reactivity, particularly in processes like hydrolysis, condensation, and surface modification.

Studies on related chlorosilanes reveal that their gas-phase polymerization and decomposition can proceed through complex reaction networks. DFT calculations have been employed to determine thermodynamic and kinetic parameters, as well as the geometries of transition states for these reactions. researchgate.net For instance, research on the disproportionation of dichlorosilane to monochlorosilane, a key process in silicon manufacturing, has utilized DFT to map out the complete catalytic cycle. These studies identified key intermediates and rate-determining steps, such as the dehydrogenation of dichlorosilane. acs.orgnih.gov Such findings suggest that the reaction pathways of Dichloro(3-phenylpropyl)silane would similarly involve complex transition states, likely featuring pentacoordinate silicon centers, especially in nucleophilic substitution reactions at the silicon atom.

The presence of the 3-phenylpropyl group introduces additional complexity. DFT studies on 3-phenylpropyl radicals have shown that cyclization is a significant reaction pathway. nih.gov While not a direct analogue, this indicates that intramolecular interactions involving the phenyl ring could influence the transition states of reactions involving the dichlorosilyl group. For example, in Pd-catalyzed hydrosilylation reactions of related compounds, DFT calculations have been used to analyze the reaction profiles, including the energies of intermediates and transition states. researchgate.net

| Parameter | Description | Relevance to Dichloro(3-phenylpropyl)silane |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT can calculate the activation energies for hydrolysis and condensation reactions, predicting their feasibility under different conditions. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | For reactions at the silicon center, DFT can model the geometry of pentacoordinate silicon transition states. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines whether reactions like polymerization or surface grafting are exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT calculations of ΔG can predict the spontaneity and equilibrium position of reactions involving the silane (B1218182). acs.orgresearchgate.net |

This table presents theoretical parameters that can be investigated for Dichloro(3-phenylpropyl)silane using DFT, based on studies of related compounds.

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of the electronic structure and reactivity of molecules. aps.orgutah.eduaps.orgosf.io For Dichloro(3-phenylpropyl)silane, these methods can be used to compute fundamental properties that govern its chemical behavior.

The electronic structure of a molecule dictates its reactivity. Ab initio methods can precisely calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. For Dichloro(3-phenylpropyl)silane, the silicon atom, bonded to two electronegative chlorine atoms, is expected to be highly electrophilic. Ab initio calculations can quantify this electrophilicity and predict its susceptibility to nucleophilic attack, a key step in its hydrolysis and condensation reactions.

Furthermore, these calculations are essential for understanding the nature of chemical bonds within the molecule. The Si-Cl bonds are polar and reactive, while the Si-C and C-C bonds of the propyl chain are nonpolar. The phenyl group introduces π-electron density, which can participate in various interactions. High-level ab initio methods can provide accurate values for bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from spectroscopic techniques.

| Property | Description | Significance for Dichloro(3-phenylpropyl)silane |

| Molecular Orbital Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. |

| Electrostatic Potential | The potential energy of a positive test charge at a given point near the molecule. | Maps the regions of positive and negative potential, guiding the approach of other molecules. |

| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Ab initio calculations can predict the relative strengths of the Si-Cl, Si-C, and C-H bonds, indicating which are most likely to break during a reaction. |

This table outlines key electronic properties of Dichloro(3-phenylpropyl)silane that can be determined through ab initio calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of larger systems and longer timescales than are typically accessible with quantum chemical methods. These techniques are particularly useful for investigating the condensed-phase properties of Dichloro(3-phenylpropyl)silane, such as its role in polymerization and surface modification.

Simulation of Polymerization and Sol-Gel Processes

Molecular dynamics (MD) simulations can model the complex processes of polymerization and sol-gel formation involving Dichloro(3-phenylpropyl)silane. aps.org In a typical simulation, a large number of silane molecules, along with solvent molecules (e.g., water), are placed in a simulation box, and their trajectories are calculated over time based on a force field that describes the interactions between atoms. nih.gov

For Dichloro(3-phenylpropyl)silane, MD simulations can track the hydrolysis of the Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bridges, the fundamental linkage in silicone polymers. ethz.ch These simulations can provide insights into the rate of these reactions, the structure of the resulting oligomers and polymers, and the influence of factors such as temperature, concentration, and pH. mdpi.commdpi.com

The sol-gel process, which involves the transition from a solution of monomers to a gel network, is particularly well-suited for MD studies. Simulations can visualize the aggregation of silane molecules and the formation of the three-dimensional network structure. The presence of the bulky and somewhat rigid 3-phenylpropyl group is expected to significantly influence the structure and properties of the resulting polymer or gel, and MD simulations can help to elucidate these effects.

Conformational Analysis of Dichloro(3-phenylpropyl)silane and its Derivatives

The 3-phenylpropyl chain of Dichloro(3-phenylpropyl)silane has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis, which can be performed using both quantum chemical methods and molecular mechanics force fields, aims to identify the most stable conformations and the energy barriers between them. unibo.it

The relative orientation of the phenyl group and the dichlorosilyl group is of particular importance, as it can affect both the reactivity of the silane and the properties of materials derived from it. For example, certain conformations might favor intramolecular interactions or steric hindrance that could influence reaction rates. In the context of surface modification, the conformation of the molecule as it approaches and binds to a surface will determine the structure and packing of the resulting monolayer.

Computational studies on related molecules, such as 3-phenylpropyl radicals, have shown that specific conformations can lead to different reaction outcomes, such as cyclization versus fragmentation. nih.gov A thorough conformational analysis of Dichloro(3-phenylpropyl)silane would provide a detailed understanding of its conformational landscape and how it influences its chemical and physical properties.

| Dihedral Angle | Description | Expected Influence on Properties |

| Si-C-C-C | Rotation around the bond connecting the silicon atom to the propyl chain. | Affects the overall shape of the molecule and potential steric hindrance at the reactive silyl center. |

| C-C-C-C(phenyl) | Rotation around the bond connecting the propyl chain to the phenyl ring. | Determines the orientation of the phenyl ring relative to the alkyl chain and the silyl group. |

This table highlights key dihedral angles that would be the focus of a conformational analysis of Dichloro(3-phenylpropyl)silane.

Prediction of Intermolecular Interactions and Surface Adsorption

MD simulations are extensively used to study the interactions between silane molecules and surfaces, which is fundamental to their application as coupling agents and in the formation of self-assembled monolayers (SAMs). bohrium.comnih.gov For Dichloro(3-phenylpropyl)silane, simulations can predict how it will adsorb onto various substrates, such as silica, metal oxides, or polymers.

These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the structure of the resulting film. The phenyl group can participate in π-π stacking interactions with other phenyl groups or with aromatic substrates, which can lead to more ordered structures. The dichlorosilyl group is the reactive handle for covalent bonding to hydroxylated surfaces.

Studies on similar functionalized silanes have shown that the nature of the organic group has a significant impact on the organization of the monolayer and its interaction with the surrounding environment. bohrium.com For Dichloro(3-phenylpropyl)silane, MD simulations could predict the wettability of a surface coated with this molecule and its ability to act as an adhesion promoter between an organic polymer and an inorganic substrate.

| Interaction Type | Description | Role in Dichloro(3-phenylpropyl)silane Systems |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Important for the packing of molecules in condensed phases and in self-assembled monolayers. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl groups can induce specific ordering in condensed phases and on surfaces. |

| Covalent Bonding | Formation of chemical bonds between the silane and a surface. | The dichlorosilyl group can react with surface hydroxyl groups to form strong, stable Si-O-Surface bonds. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom or group, and another electronegative atom. | After hydrolysis to the silanol, hydrogen bonding plays a crucial role in the condensation process and in interactions with hydroxylated surfaces. |

This table summarizes the key intermolecular interactions involving Dichloro(3-phenylpropyl)silane that can be modeled using computational methods.

Computational Insights into Structure-Reactivity Relationships and Catalytic Activity

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in dissecting the structure-reactivity relationships of organosilanes. These investigations typically explore how the electronic and steric properties of the substituents on the silicon atom influence the molecule's stability, the nature of its frontier molecular orbitals (HOMO and LUMO), and the activation barriers for key reactions.

Structural and Electronic Properties:

The structure of dichloro(3-phenylpropyl)silane is characterized by a central silicon atom bonded to two chlorine atoms, a hydrogen atom, and a 3-phenylpropyl group. The high electronegativity of the chlorine atoms significantly polarizes the Si-Cl bonds, rendering the silicon atom highly electrophilic. This electrophilicity is a key determinant of its reactivity, particularly towards nucleophiles.

Computational models of similar arylalkyl-dichlorosilanes allow for the precise calculation of key geometric and electronic parameters. These parameters are crucial for understanding the molecule's reactivity profile.

Interactive Table: Calculated Properties of a Model Phenylalkyldichlorosilane

Note: As specific DFT data for dichloro(3-phenylpropyl)silane is not available in published literature, this table presents representative calculated values for a closely related model compound, dichloromethylphenylsilane, to illustrate the type of data generated in computational studies. These values provide a qualitative understanding of the electronic environment.

| Parameter | Value | Significance |

| Si-Cl Bond Length (Å) | ~2.06 | Reflects the strength and reactivity of the bond. Longer bonds are typically weaker and more susceptible to cleavage. |

| Si-C Bond Length (Å) | ~1.85 | Indicates the covalent linkage to the organic substituent. |

| Cl-Si-Cl Bond Angle (°) | ~108.5 | Influences the steric accessibility of the silicon center for incoming reagents. |

| Mulliken Charge on Si | Positive | Confirms the electrophilic nature of the silicon atom, making it a target for nucleophilic attack. |

| Mulliken Charge on Cl | Negative | Shows the polarization of the Si-Cl bond, with electron density drawn towards the chlorine atoms. |

Reactivity and Catalytic Activity:

The reactivity of dichlorosilanes is dominated by the chemistry of the Si-Cl bonds. Computational studies on the activation of Si-Cl bonds in the presence of transition metal catalysts, such as palladium or iron complexes, have shown that the process can proceed through oxidative addition. The energy barrier for this step is highly dependent on the electronic and steric environment of the silicon center.

In the context of catalysis, dichloro(3-phenylpropyl)silane is a potential precursor for hydrosilylation reactions. In such reactions, the Si-H bond adds across a carbon-carbon multiple bond. DFT calculations on model hydrosilylation reactions reveal the mechanism often involves the coordination of the silane to a metal catalyst, followed by migratory insertion steps. The phenylpropyl group can influence the catalytic cycle through steric hindrance or by electronic effects transmitted through the alkyl chain, although the latter is generally weak due to the insulating nature of the propyl linker.

Research into related systems has shown that the nature of the substituents on the silicon atom dictates the reaction's feasibility and selectivity. For instance, theoretical studies on the disproportionation of dichlorosilane catalyzed by various species have identified key intermediates and rate-determining steps, providing a roadmap for optimizing reaction conditions. These insights are transferable to understanding the potential side reactions or desired transformations of dichloro(3-phenylpropyl)silane in a catalytic setting.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary industrial synthesis of organochlorosilanes has long been dominated by the Müller-Rochow direct process and platinum-catalyzed hydrosilylation. mdpi.comresearchgate.netepfl.ch While effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.

A key area of investigation is the replacement of expensive and scarce platinum-group catalysts with those based on earth-abundant metals. epfl.ch Research into nickel and iron-based catalysts for hydrosilylation reactions shows significant promise for creating carbon-silicon bonds. epfl.ch For instance, well-defined nickel pincer complexes have demonstrated high activity in the anti-Markovnikov hydrosilylation of alkenes, a reaction type central to producing linear organosilanes like Dichloro(3-phenylpropyl)silane from allylbenzene and dichlorosilane. epfl.ch

Another promising frontier is the direct C–H bond silylation, which offers an atom-economical alternative to traditional cross-coupling or hydrosilylation methods. escholarship.org Research has demonstrated that iridium and rhodium complexes can catalyze the selective silylation of both aromatic and aliphatic C–H bonds. escholarship.org Future work could adapt these systems for the targeted synthesis of Dichloro(3-phenylpropyl)silane, potentially offering novel pathways with unique selectivity. For example, catalysts could be designed to selectively functionalize specific C-H bonds, leading to new isomers or more direct synthetic pathways. escholarship.org

Furthermore, the adoption of advanced process technologies like flow chemistry presents a significant opportunity. sci-hub.se Flow microreactor systems enable precise control over reaction parameters such as temperature and time, which is crucial for managing highly reactive organolithium or Grignard reagents often used in silane (B1218182) synthesis. sci-hub.se This control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates, representing a leap in manufacturing efficiency. sci-hub.se

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |

| Hydrosilylation | Earth-Abundant Metals (e.g., Ni, Fe) | Reduced cost, increased sustainability. epfl.ch |

| C-H Bond Silylation | Transition Metals (e.g., Ir, Rh) | High atom economy, access to novel isomers. escholarship.org |

| Functionalization | Organolithium in Flow Reactors | Enhanced safety, precise control, high efficiency. sci-hub.se |

| Direct Process | Chlorine-free reagents (e.g., alcohols) | Greener synthesis, avoidance of corrosive byproducts. researchgate.net |

Exploration of Dichloro(3-phenylpropyl)silane in Emerging Advanced Materials Technologies

The dual functionality of Dichloro(3-phenylpropyl)silane makes it an ideal building block for advanced materials. The dichlorosilyl group can readily hydrolyze to form siloxane (Si-O-Si) networks or covalently bond to hydroxyl-rich surfaces, while the phenylpropyl group imparts specific organic character, such as hydrophobicity and aromaticity. dakenchem.comgelest.com

Future research will likely focus on leveraging these properties in several high-technology areas:

Surface Modification and Self-Assembled Monolayers (SAMs): As a surface modifier, the compound can be used to create highly uniform, hydrophobic coatings on substrates like glass, silicon wafers, and metal oxides. gelest.comentegris.com These coatings are critical for applications in microelectronics for creating dielectric layers, in biotechnology for passivating surfaces, and in producing anti-stiction coatings for MEMS/NEMS devices. dakenchem.comgelest.com Research into the precise control of monolayer packing and orientation will be crucial for optimizing surface properties.

Advanced Polymer Composites: The compound can act as a coupling agent, bridging the interface between inorganic fillers (like silica or glass fibers) and organic polymer matrices. dakenchem.com This enhances mechanical strength, thermal stability, and moisture resistance of the composite material. Future exploration could involve its use in high-performance composites for aerospace, automotive, and construction industries.

Organic Electronics: The phenyl group suggests potential applications in organic electronic materials. Silafluorene derivatives, for example, are a class of organic electroluminescent materials synthesized via intramolecular silylation. researchgate.net Research could investigate the synthesis of novel polymers or small molecules derived from Dichloro(3-phenylpropyl)silane for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or sensors.

Chromatography and Separation Science: The phenylpropyl group makes this silane an excellent candidate for creating stationary phases for high-performance liquid chromatography (HPLC). Bonded to a silica support, it creates a "phenyl" phase used for separating aromatic and moderately polar analytes. Future work could focus on developing novel mixed-mode stationary phases by co-functionalizing surfaces with Dichloro(3-phenylpropyl)silane and other organosilanes to achieve unique separation selectivities.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is poised to accelerate innovation in organosilane chemistry. escholarship.org Density Functional Theory (DFT) has become a powerful tool for understanding and predicting the behavior of these complex systems.

Future research directions integrating these methodologies include:

Mechanism Elucidation and Catalyst Design: Computational studies can provide deep insight into the reaction mechanisms of catalytic processes like hydrosilylation and C-H silylation. escholarship.org By modeling transition states and reaction intermediates, researchers can understand the origins of catalyst activity and selectivity. escholarship.orgwisc.edu This knowledge is invaluable for the rational design of new, more efficient catalysts with tailored properties, moving beyond trial-and-error discovery. For example, DFT calculations have been used to investigate the energetic barriers of C-H bond cleavage by iridium silyl complexes, guiding the development of improved catalytic systems. escholarship.org

Predicting Material Properties: Molecular modeling can be used to predict the properties of materials derived from Dichloro(3-phenylpropyl)silane. For instance, simulations can predict the packing density and orientation of self-assembled monolayers on a surface, correlating these structural features with macroscopic properties like hydrophobicity or dielectric constant. This predictive capability allows for the in-silico screening of candidate molecules before undertaking costly and time-consuming experimental synthesis.

Understanding Reactivity: DFT and other computational methods can be used to study the electronic structure and reactivity of the Dichloro(3-phenylpropyl)silane molecule itself. A computational study of 3-phenylpropyl radicals, for instance, provides fundamental data on the molecule's stability and potential reaction pathways. wisc.edu This information is crucial for designing controlled polymerization processes or predicting degradation pathways.

Sustainable and Green Chemistry Approaches in Organosilane Synthesis and Application

The principles of green chemistry are increasingly influencing the chemical industry, and organosilane production is no exception. researchgate.netdakenchem.com Future research on Dichloro(3-phenylpropyl)silane will be heavily guided by the need for more sustainable practices.

Key research thrusts in this area include:

Chlorine-Free Synthetic Routes: The Müller-Rochow process, while foundational, utilizes methyl chloride and produces chlorinated byproducts. mdpi.comresearchgate.net A major challenge and research goal is the development of chlorine-free synthesis pathways, such as the direct reaction of silicon with alcohols. researchgate.net This would eliminate hazardous reagents and reduce corrosive waste streams.

Atom Economy and Process Intensification: Methodologies that maximize the incorporation of reactant atoms into the final product are central to green chemistry. As mentioned, C-H activation and flow chemistry are prime examples of atom-economic and intensified processes, respectively. escholarship.orgsci-hub.se An atom-economic flow process for silylating organolithiums has been developed using catalytic potassium tert-butoxide, showcasing a greener route to functionalized silanes. sci-hub.se

Use of Safer Solvents and Reagents: Research into replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is an active area. scirp.org Ionic liquids, for example, can act as both non-volatile solvents and catalysts, potentially simplifying processes and allowing for catalyst recycling. scirp.org

Biodegradable Materials: A long-term outlook involves designing organosilane-based materials with controlled environmental persistence. While the siloxane backbone is highly stable, future research could focus on incorporating biodegradable linkages into polymers derived from Dichloro(3-phenylpropyl)silane, reducing the long-term environmental footprint of resulting materials. dakenchem.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Dichloro(3-phenylpropyl)silane, and how can researchers validate their results?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is the standard method for purity assessment. Use a non-polar capillary column (e.g., DB-5MS) and helium as the carrier gas. Validate results by comparing retention times against certified reference materials and ensuring >97.0% purity (GC) as per industrial synthesis standards . For enhanced accuracy, cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect trace impurities like hydrolyzed siloxane byproducts.

Q. How can researchers safely handle Dichloro(3-phenylpropyl)silane in laboratory settings, given its reactivity?

- Methodological Answer : Conduct all reactions under inert atmospheres (argon/nitrogen) due to the compound’s sensitivity to moisture. Use anhydrous solvents (e.g., dry tetrahydrofuran) and Schlenk-line techniques to prevent hydrolysis. Store in sealed amber vials at ≤4°C with desiccants. Safety protocols should align with hazardous silane guidelines, including fume hood use and acid-neutralizing spill kits .

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing siloxane polymers using Dichloro(3-phenylpropyl)silane as a precursor?

- Methodological Answer : Two primary strategies exist:

- Hydrolysis-Polycondensation : Optimize stoichiometric ratios of Dichloro(3-phenylpropyl)silane and water in a controlled acidic/basic medium (e.g., HCl or NH₃). Monitor viscosity changes to determine polymerization progress .

- Ring-Opening Polymerization (ROP) : Cyclize the monomer to form trimeric cyclosiloxanes (D₃ derivatives) using catalytic Pt/C or chloroplatinic acid. Initiate ROP with anionic/cationic catalysts (e.g., KOH or triflic acid) at 80–120°C. Characterize molecular weight via gel permeation chromatography (GPC) .

Q. How can researchers resolve discrepancies in wettability and corrosion protection data when applying Dichloro(3-phenylpropyl)silane-derived films on metallic substrates?

- Methodological Answer : Use factorial design experiments to isolate variables:

- Key Factors : Silane concentration (2–5% v/v), hydrolysis time (30–150 min), and substrate pretreatment (acid etching vs. plasma cleaning).

- Characterization : Measure contact angles (sessile drop method) and electrochemical impedance spectroscopy (EIS) to assess hydrophobicity and corrosion resistance. A coefficient of determination (R²) >0.8 in statistical models indicates reliable variable interaction analysis .

- Conflict Resolution : If inconsistent EIS data arise, re-evaluate film thickness via ellipsometry or atomic force microscopy (AFM) to rule out uneven deposition.

Q. What mechanistic insights explain the reactivity of Dichloro(3-phenylpropyl)silane in hydrosilylation reactions?

- Methodological Answer : The compound participates in Pt-catalyzed hydrosilylation with alkenes/alkynes via Chalk-Harrod mechanisms. Key steps:

Oxidative Addition : Dichloro(3-phenylpropyl)silane binds to Pt(0), forming a Pt(II)-silane complex.

Insertion : Alkene/alkyne inserts into the Si–H bond, forming a β-silyl intermediate.

Reductive Elimination : Pt releases the organosilane product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.